5-(Piperidin-2-yl)thiazole 5-(Piperidin-2-yl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20318162
InChI: InChI=1S/C8H12N2S/c1-2-4-10-7(3-1)8-5-9-6-11-8/h5-7,10H,1-4H2
SMILES:
Molecular Formula: C8H12N2S
Molecular Weight: 168.26 g/mol

5-(Piperidin-2-yl)thiazole

CAS No.:

Cat. No.: VC20318162

Molecular Formula: C8H12N2S

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

5-(Piperidin-2-yl)thiazole -

Specification

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
IUPAC Name 5-piperidin-2-yl-1,3-thiazole
Standard InChI InChI=1S/C8H12N2S/c1-2-4-10-7(3-1)8-5-9-6-11-8/h5-7,10H,1-4H2
Standard InChI Key ACFGSMHWXWRCKK-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)C2=CN=CS2

Introduction

Structural Characteristics and Nomenclature

5-(Piperidin-2-yl)thiazole (IUPAC name: 5-(piperidin-2-yl)-1,3-thiazole) consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked to a piperidine ring at the second position. Key structural features include:

  • Thiazole core: The sulfur atom at position 1 and nitrogen at position 3 create an electron-deficient aromatic system, enabling π-π interactions in biological targets .

  • Piperidine substituent: The six-membered saturated ring introduces conformational flexibility and basicity (pKa ~11) due to its secondary amine group .

The compound’s molecular formula is C8H12N2S, with a molecular weight of 168.26 g/mol. Spectroscopic characterization typically involves:

  • 1H NMR: Resonances for piperidine protons (δ 1.5–3.0 ppm) and thiazole protons (δ 7.2–8.5 ppm) .

  • 13C NMR: Signals for thiazole carbons (δ 120–150 ppm) and piperidine carbons (δ 20–50 ppm) .

Synthetic Methodologies

Hantzsch Thiazole Synthesis

A common route to thiazole derivatives involves the Hantzsch reaction, which combines α-haloketones with thioureas. For 5-(piperidin-2-yl)thiazole, this method could be adapted using:

  • Piperidine-2-carbothioamide as the thiourea precursor.

  • α-Bromoacetophenone or analogous ketones to form the thiazole ring .

Example protocol:

  • React piperidine-2-carbothioamide (1.0 equiv) with α-bromoacetophenone (1.2 equiv) in ethanol under reflux for 12 hours.

  • Isolate the product via column chromatography (yield: ~45–60%) .

Cyclocondensation Approaches

Recent advancements employ cyclocondensation of carbothioamides with phenacyl bromides, as demonstrated in the synthesis of pyrazolyl-thiazole hybrids . Adapting this method:

  • Prepare piperidine-2-carbothioamide via treatment of piperidine-2-carbonitrile with H2S in pyridine .

  • React with 2-bromo-1-(thiazol-5-yl)ethanone to form the thiazole ring (yield: ~50–65%) .

Physicochemical Properties

Key properties inferred from structural analogs :

PropertyValue/Range
Molecular Weight168.26 g/mol
logP (Partition Coefficient)1.8–2.3
SolubilityModerate in DMSO (>10 mM)
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Polar Surface Area41.5 Ų

The moderate logP suggests balanced lipophilicity for membrane permeability, while the polar surface area indicates potential blood-brain barrier penetration .

Applications in Drug Discovery

Anticancer Agents

Pyrimidine-thiazole hybrids (e.g., 12u) induce apoptosis in chronic lymphocytic leukemia cells at nanomolar concentrations . The piperidine moiety’s basicity may enhance tumor tissue penetration.

Central Nervous System (CNS) Therapeutics

The compound’s calculated polar surface area (41.5 Ų) and logP (1.8–2.3) align with Lipinski’s Rule of Five for CNS drugs, suggesting potential in treating neurological disorders .

Challenges and Future Directions

  • Synthetic Complexity: Steric hindrance at the piperidine-thiazole junction necessitates optimized coupling reagents.

  • Selectivity Optimization: Structural modifications (e.g., fluorination at the piperidine ring) could enhance target specificity .

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